Product packaging for 5-Chloro-N-phenylpyrazin-2-amine(Cat. No.:CAS No. 1936177-82-0)

5-Chloro-N-phenylpyrazin-2-amine

Cat. No.: B12294547
CAS No.: 1936177-82-0
M. Wt: 205.64 g/mol
InChI Key: JGYMJOWEYSLOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-N-phenylpyrazin-2-amine is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.65 . It is characterized as a tan to white solid with a melting point of 103-105 °C and requires storage in a dark place at 2-8 °C to maintain stability . This compound is of significant interest in agricultural chemistry, particularly in the development of novel insecticides. It belongs to a class of pyrazine derivatives that have demonstrated potent insecticidal activity against lepidopteran pests, such as the diamondback moth ( Plutella xylostella ) and the Egyptian cotton leafworm ( Spodoptera littoralis ) . The mode of action for related N-(5-phenylpyrazin-2-yl)-benzamide derivatives has been elucidated as an insect growth regulator that disrupts chitin biosynthesis, a critical process for insect development and survival . Genetic studies indicate that resistance to these active compounds is linked to Chitin Synthase 1, confirming their specific biochemical target . Furthermore, pyrazinecarboxamide derivatives have been explored for their potential as CB1 antagonists, indicating possible research applications beyond agrochemistry . Researchers value this compound for structuring activity-relationship (SAR) studies to optimize electronegativity and substituent bulk for enhanced efficacy . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3 B12294547 5-Chloro-N-phenylpyrazin-2-amine CAS No. 1936177-82-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1936177-82-0

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-N-phenylpyrazin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

JGYMJOWEYSLOMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=C(C=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Chloro N Phenylpyrazin 2 Amine Analogues

Strategic Synthesis of the 5-Chloro-N-phenylpyrazine-2-amine Core

The synthesis of the 5-Chloro-N-phenylpyrazin-2-amine core is a multi-step process that hinges on the initial preparation of key precursors and their subsequent coupling under optimized reaction conditions.

Precursor Synthesis and Reaction Conditions

A crucial intermediate for the synthesis of the target compound is 2-amino-5-chloropyrazine (B1281452). One established method to obtain this precursor involves the chlorination of 2-aminopyrazine. The reaction of methyl 2-amino-3-pyrazinylcarboxylate with chlorine in acetic acid yields methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is then hydrolyzed using aqueous sodium hydroxide (B78521) to produce 2-amino-3-carboxy-5-chloropyrazine, which upon heating in tetrahydronaphthalene, undergoes decarboxylation to afford 2-amino-5-chloropyrazine. prepchem.com

Another approach to a related precursor, 2-amino-5-chloropyridine, which shares a similar reactive profile, involves the direct chlorination of 2-aminopyridine (B139424) in a strongly acidic medium to selectively produce the monochloro derivative. google.com

With the 2-amino-5-chloropyrazine precursor in hand, the subsequent key transformation is the formation of the N-phenyl bond. A highly effective method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction couples the amine with an aryl halide. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 2-amino-5-chloropyrazine with a suitable phenylating agent, such as a substituted or unsubstituted halobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Optimization of Synthetic Routes and Yields

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Various generations of catalyst systems have been developed to improve the scope and mildness of the reaction. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to be effective for coupling primary amines. wikipedia.org

In related syntheses of N-phenylpyrazine-2-carboxamides, the amidation reaction between 5-chloropyrazine-2-carboxylic acid (activated as an acyl chloride) and various anilines proceeds with good yields, typically ranging from 70-90%. patsnap.com While this is a different reaction, it highlights that the pyrazine (B50134) core is amenable to reactions with anilines.

For the direct N-arylation of 2-amino-5-chloropyrazine, optimization studies would involve screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., XPhos, SPhos), and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to maximize the yield of this compound. The reaction temperature and time are also critical parameters to control for achieving high conversion and minimizing side product formation.

Systematic Derivatization Approaches for 5-Chloro-N-phenylpyrazine-2-amine Analogues

The functionalization of the phenyl ring of this compound allows for the systematic exploration of structure-activity relationships. This is typically achieved by employing substituted anilines or aryl halides in the final coupling step.

Substituent Variation on the Phenyl Ring

The electronic properties of the substituent on the phenyl ring can significantly influence the chemical and biological characteristics of the resulting analogue.

The introduction of electron-donating groups (EDGs) onto the phenyl ring can be accomplished by using anilines or aryl halides bearing substituents such as alkyl, alkoxy, or hydroxyl groups. For instance, in the synthesis of related 5-chloro-N-phenylpyrazine-2-carboxamides, anilines like p-toluidine (B81030) (4-methylaniline) and p-anisidine (B42471) (4-methoxyaniline) have been successfully used. patsnap.com

The table below summarizes representative electron-donating substituents that could be incorporated into the phenyl ring of this compound analogues, based on derivatization studies of similar compounds.

Substituent (Position)Aniline (B41778) PrecursorPotential Impact
4-Methyl4-Methylaniline (p-toluidine)Increases electron density on the phenyl ring
4-Methoxy4-Methoxyaniline (p-anisidine)Strong electron-donating effect through resonance
4-Hydroxy4-AminophenolIntroduces a site for further functionalization

Interactive Data Table: Electron-Donating Substituents

SubstituentPosition on Phenyl RingAniline Precursor
Methyl44-Methylaniline
Methoxy (B1213986)44-Methoxyaniline
Hydroxy44-Aminophenol
Ethyl44-Ethylaniline
Isopropyl44-Isopropylaniline

Conversely, electron-withdrawing groups (EWGs) can be introduced using anilines or aryl halides substituted with groups like halogens, nitro, or cyano groups. In the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides, a variety of anilines with electron-withdrawing substituents have been employed, demonstrating the feasibility of this approach. nih.govnih.gov For example, anilines such as 4-chloroaniline (B138754) and 4-fluoroaniline (B128567) have been used to generate the corresponding halogenated analogues. nih.gov

The following table outlines examples of electron-withdrawing substituents that can be incorporated.

Substituent (Position)Aniline PrecursorPotential Impact
4-Chloro4-ChloroanilineInductive electron withdrawal
4-Fluoro4-FluoroanilineStrong inductive electron withdrawal
4-Trifluoromethyl4-(Trifluoromethyl)anilinePotent electron-withdrawing group
4-Nitro4-NitroanilineStrong electron withdrawal through resonance and induction

Interactive Data Table: Electron-Withdrawing Substituents

SubstituentPosition on Phenyl RingAniline Precursor
Chloro44-Chloroaniline
Fluoro44-Fluoroaniline
Bromo44-Bromoaniline
Trifluoromethyl44-(Trifluoromethyl)aniline
Nitro44-Nitroaniline
Cyano44-Aminobenzonitrile
Exploration of Hydrophilic and Lipophilic Moieties

The modulation of lipophilicity is a critical aspect of medicinal chemistry, often influencing a compound's ability to cross biological membranes. In the context of 5-chloro-N-phenylpyrazine-2-carboxamide, a closely related parent structure, extensive research has been conducted to understand the impact of various substituents on the N-phenyl ring.

A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides bearing different substituents on the phenyl ring were synthesized to explore this relationship. Lipophilicity was computationally predicted as logP, revealing that increased lipophilicity can facilitate penetration through the highly lipophilic mycobacterial cell wall. The synthesis involved activating 5-hydroxypyrazine-2-carboxylic acid, which resulted in the simultaneous formation of the acyl chloride and chlorination at the 5-position, followed by reaction with the appropriately substituted aniline. The study found that the phenyl portion of the molecule could accommodate a wide range of substituents while maintaining activity. Notably, the introduction of hydrophilic groups, such as hydroxyl substituents, was found to be a viable strategy. For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was synthesized and showed favorable properties.

Conversely, modifications aimed at decreasing lipophilicity in other parts of the molecule have also been explored. In a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, the introduction of a terminal methoxy or hydroxy group onto the alkylamino chain resulted in a decrease or complete loss of activity, a change that was proportional to the decrease in lipophilicity.

Table 1: Examples of Synthesized 5-Chloro-N-phenylpyrazine-2-carboxamide Analogues with Varied Phenyl Substituents

Structural Modifications at the Pyrazine Moiety

A key synthetic route for modifying the pyrazine moiety involves the nucleophilic substitution of the chlorine atom at the 5-position. This has been effectively demonstrated by reacting 5-chloro-N-phenylpyrazine-2-carboxamide with various alkylamines. These reactions are typically carried out by stirring the chloropyrazine derivative with an excess of the desired amine at ambient temperature, leading to complete or near-complete conversion within a few hours. This method has been used to generate a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides with varying alkyl chain lengths, from propylamino to octylamino groups. Further modifications to these incorporated chains, such as the addition of terminal methoxy, hydroxy, or phenyl groups, have also been successfully synthesized using this approach.

Table 2: Synthesized 5-Alkylamino-N-phenylpyrazine-2-carboxamide Analogues

The synthesis and study of positional isomers, particularly the 6-chloro variant, provide insight into the structural requirements for molecular interactions. Research has detailed the synthesis of various mono- and di-chloro substituted pyrazin-2-amines, including 3-Cl, 5-Cl, and 6-Cl isomers. These compounds can be synthesized and subsequently used to form complexes, for example with copper (I) bromide, allowing for detailed structural characterization.

Synthesis of Related Retro-Amide Structures and Bridged Analogues

A sophisticated modification to the this compound scaffold is the inversion of the amide linker from -CONH- to -NHCO-, creating a "retro-amide" analogue. This is a recognized strategy in medicinal chemistry to explore different spatial arrangements and hydrogen bonding patterns. nih.gov

A series of N-(pyrazin-2-yl)benzamides were designed and synthesized as retro-amide analogues of N-phenylpyrazine-2-carboxamides. nih.gov The synthesis involves the condensation of a substituted benzoyl chloride with an appropriate aminopyrazine, such as 2-amino-5-chloropyrazine. This approach successfully yielded a variety of retro-amides, including N-(5-chloropyrazin-2-yl)benzamides with different substituents on the benzene (B151609) ring. nih.gov This strategy allows for a direct evaluation of the importance of the amide bond's directionality. In a direct comparison, most N-pyrazinylbenzamides (retro-amides) showed lower activity against Mycobacterium tuberculosis than the corresponding N-phenylpyrazine-2-carboxamides, though they also tended to have lower cytotoxicity. nih.gov

The synthesis of bridged analogues of this compound is not extensively documented in the reviewed literature.

Advanced Purification Techniques for this compound Derivatives

The purification of synthesized this compound analogues is crucial for accurate analytical characterization and biological evaluation. Standard chromatographic and crystallization techniques are routinely employed.

Flash column chromatography is a primary method for the purification of crude reaction products. This technique is effective for separating the desired compound from unreacted starting materials, reagents, and by-products. Following chromatographic purification, crystallization is often performed to achieve high purity. Hot ethanol (B145695) is a commonly reported solvent for the recrystallization of 5-alkylamino-N-phenylpyrazine-2-carboxamides, yielding the final products as crystalline solids. nih.gov The purity of the final compounds is then typically confirmed by analytical methods.

Analytical Characterization Protocols for Synthesized Analogues

A comprehensive suite of analytical techniques is used to confirm the structure and purity of newly synthesized this compound analogues. These protocols are essential for verifying that the target molecule has been successfully produced.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are fundamental for structural elucidation. For example, in 5-alkylamino-N-phenylpyrazine-2-carboxamides, the pyrazine protons H3 and H6 typically appear as doublets in the 1H-NMR spectrum. The signal for the amidic carbon in the 13C-NMR spectrum is characteristically found in the range of 161–164 ppm. Two-dimensional NMR experiments, such as gHSQC and gHMBC, are also used for unambiguous assignment of complex structures. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further validating the molecular formula.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic functional groups present in the molecules, such as N-H and C=O stretching vibrations of the amide group.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared to the calculated theoretical values to confirm the purity and empirical formula of the synthesized analogue. The results are generally considered acceptable if they are within ±0.5% of the calculated values.

Melting Point Determination : The melting point is a physical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a pure substance.

X-ray Crystallography : For compounds that can be grown as single crystals, X-ray diffraction analysis provides definitive proof of structure, including the precise spatial arrangement of atoms and bond angles. This has been used to characterize various chloro-substituted pyrazin-2-amine complexes.

Advanced Spectroscopic and Computational Investigations of 5 Chloro N Phenylpyrazin 2 Amine Structures

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding of 5-Chloro-N-phenylpyrazin-2-amine.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. For pyrazine (B50134) derivatives, characteristic bands corresponding to N-H, C-H, C=N, and C-Cl stretching and bending vibrations are of particular interest. nih.govnih.govnih.gov In related chloro-substituted phenyl-dichloroacetamides, FT-IR spectra have been recorded and analyzed to understand the influence of chlorine substitution on the amide bond. nih.gov The N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. nih.gov For instance, in a similar heterocyclic compound, the N-H stretching vibration was experimentally detected at 3486 cm⁻¹. nih.gov The aromatic C-H stretching vibrations generally appear in the 3100-3000 cm⁻¹ range. nih.gov The C-N stretching vibrations are expected in the 1386–1266 cm⁻¹ region, though they can be difficult to identify due to potential mixing with other bands. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that cause a change in the molecule's polarizability. In studies of similar chloro-substituted compounds, FT-Raman spectra were recorded to provide a more complete vibrational analysis. nih.gov For a related molecule, N-H stretching vibrations were observed at 3481 cm⁻¹ in the FT-Raman spectrum. nih.gov Aromatic C-H stretching modes were also identified in the FT-Raman spectra of similar compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-¹³ (¹³C) NMR studies provide detailed insights into the chemical environment of the respective nuclei in this compound.

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In pyrazinone derivatives, protons on the pyrazine ring typically resonate in the δ 7.5–8.5 ppm range. The chemical shifts are influenced by the nature and position of substituents. For example, an amino group at the C3 position and a phenyl group at the C5 position would generate distinct splitting patterns. The NH₂ protons are expected to appear as a broad singlet. In related heterocyclic amines, the amine protons often appear as a broad singlet due to exchange processes. rsc.orgdocbrown.info The protons of the phenyl group will exhibit complex splitting patterns depending on their position relative to the pyrazine ring.

Carbon (¹³C) NMR Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In pyrazinone structures, the carbonyl carbon typically appears in the δ 160–170 ppm range. The carbons of the pyrazine and phenyl rings will have distinct chemical shifts influenced by the chloro and amino substituents. rsc.org For instance, in related aniline (B41778) derivatives, the carbon atoms attached to the amino group show characteristic chemical shifts. rsc.org The carbon atom bonded to the chlorine atom will also exhibit a specific chemical shift.

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a vital computational tool for complementing experimental spectroscopic data. chemrxiv.orgmostwiedzy.pl DFT calculations allow for the prediction of optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. bendola.comresearchgate.net By comparing the theoretically calculated values with experimental data, a more accurate assignment of the spectral features can be achieved. researchgate.net

DFT calculations, often using the B3LYP hybrid functional, are employed to compute the ground-state electronic structure and energy. mostwiedzy.plrsc.org These calculations can predict the vibrational wavenumbers, which are then compared with experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) analysis, derived from DFT calculations, helps in the definitive assignment of vibrational modes. researchgate.net Furthermore, DFT is used to calculate NMR chemical shifts, which aids in the interpretation of ¹H and ¹³C NMR spectra. researchgate.net The method also provides insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. bendola.comrsc.org

Molecular Structural Parameter Determination

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the optimized molecular geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the pyrazine and phenyl rings, as well as the linkages between them and the substituent groups (chloro and amino groups), are elucidated. In similar aromatic amine structures, carbon-carbon bond lengths within the aromatic rings typically fall in the range of 1.078 Å to 1.4056 Å. researchgate.net The carbon-nitrogen and carbon-chlorine bond lengths are also critical parameters that are determined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These are often located around the nitrogen and chlorine atoms due to their high electronegativity. Conversely, regions of positive potential (colored in blue) are electron-deficient and represent sites for nucleophilic attack, commonly found around the hydrogen atoms. nih.gov

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater possibility of intramolecular charge transfer. nih.govnih.gov For similar compounds, the HOMO and LUMO energy values are calculated to predict these properties. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.gov It transforms the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This analysis allows for the quantification of intramolecular charge transfer interactions, which are described as delocalizations from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with these interactions, often calculated using second-order perturbation theory, provides insight into the nature and strength of these electronic delocalizations. nih.govwisc.edu For example, interactions like n → σ* and π → π* can be quantified to understand the electronic delocalization within the pyrazine and phenyl rings and between the substituent groups.

Fukui Functions for Reactivity Prediction

Fukui functions are used within the framework of DFT to predict the local reactivity of different sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most likely sites for nucleophilic, electrophilic, and radical attack. This provides a more detailed and site-specific understanding of reactivity compared to the broader picture given by MEP maps.

Hyperpolarizability Calculations for Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is important for identifying materials with potential applications in optoelectronics. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. scihorizon.com Computational methods are used to calculate the hyperpolarizability of this compound. Molecules with large hyperpolarizability values often possess a significant degree of intramolecular charge transfer, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.netdtic.mil The calculated hyperpolarizability value for this compound would indicate its potential for applications such as second-harmonic generation. scihorizon.com

Molecular Modeling and Docking Studies

Molecular modeling techniques are indispensable for understanding the three-dimensional structure of a molecule and its potential interactions with biological macromolecules.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, which possesses rotatable bonds, a conformational search is essential to identify the low-energy conformers. nih.gov This process involves systematically or stochastically sampling the conformational space to find stable structures.

Once potential conformers are identified, their geometries are optimized using quantum mechanical methods, typically DFT. nih.gov This optimization process finds the minimum energy structure for each conformer. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. Such studies can reveal the preferred spatial arrangement of the phenyl and pyrazine rings, which is crucial for understanding its interaction with protein targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.govnih.gov This method is instrumental in drug discovery for screening potential inhibitors against protein targets such as Cathepsin K, metabotropic glutamate (B1630785) receptors (mGluRs), and transient receptor potential (TRP) cation channels.

The process involves placing the 3D structure of this compound into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value. nih.govnih.gov The docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, docking studies of pyrazine derivatives have been used to understand their binding modes in various enzymes. aimspress.com These insights are critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with Protein Targets

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
Cathepsin K-8.5Cys25, His162, Asn163
mGluR5-7.9Ser159, Tyr236, Trp345
TRPV1-9.2Arg456, Glu570, Tyr511

Note: The data in this table are hypothetical and for illustrative purposes only, as specific docking studies for this compound against these targets were not found in the public domain.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of the conformational changes and stability of the ligand-protein complex. nih.gov

An MD simulation can be performed on the best-docked pose of this compound with a protein target. The simulation would track the trajectory of all atoms over a period of nanoseconds. Analysis of the trajectory can provide information on the stability of the binding mode, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. nih.gov Root Mean Square Deviation (RMSD) analysis is commonly used to assess the stability of the complex during the simulation. nih.gov

Biological Activity Profiling of 5 Chloro N Phenylpyrazin 2 Amine Derivatives

Antimycobacterial Activity Evaluation

Derivatives of 5-Chloro-N-phenylpyrazin-2-amine have been the subject of extensive research to evaluate their efficacy against various mycobacterial species, including the causative agent of tuberculosis, Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria (NTM) and drug-resistant strains.

Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

A number of studies have demonstrated the potent in vitro activity of 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to the parent amine, against the virulent M. tuberculosis H37Rv strain and its attenuated counterpart, H37Ra. mdpi.comnih.govnih.gov Research has shown that many of these compounds exhibit significant antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range. mdpi.comnih.gov

For instance, a series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides with various substituents on the phenyl ring were synthesized and screened. The majority of these derivatives displayed activity against M. tuberculosis H37Rv with MIC values ranging from 1.56 to 6.25 µg/mL. mdpi.comnih.gov The phenyl portion of the molecule was found to tolerate a variety of substituents without losing its antimycobacterial efficacy. mdpi.com One particularly potent derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited M. tuberculosis at an MIC of 1.56 µg/mL. mdpi.comnih.gov Another compound, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, also showed good activity with an MIC of 3.13 µg/mL against M. tuberculosis. mdpi.comnih.gov

The avirulent H37Ra strain is frequently used as a surrogate for the virulent H37Rv strain in initial screening assays due to its similar susceptibility to many antimycobacterial agents and lower biosafety requirements. nih.gov Studies on 5-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally analogous, have identified compounds with MIC values as low as 0.78 µg/mL against M. tuberculosis H37Ra. nih.gov

**Table 1: Antimycobacterial Activity of Selected 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives against *M. tuberculosis***

Compound Substituent (R) on Phenyl Ring M. tuberculosis H37Rv MIC (µg/mL)
1 H >12.5
2 2-F 3.13
3 3-F 3.13
4 4-F 3.13
5 2-Cl 1.56
6 3-Cl 1.56
7 4-Cl 1.56
8 2-Br 1.56
9 3-Br 3.13
10 4-Br 1.56
21 2-OH, 5-Cl 1.56
30 2-OH, 4-COOH 3.13

Data sourced from studies on 5-chloro-N-phenylpyrazine-2-carboxamides. mdpi.comnih.gov

Activity against Non-Tuberculous Mycobacterial Strains (e.g., M. kansasii, M. smegmatis, M. avium, M. fortuitum)

The therapeutic utility of this compound derivatives extends beyond M. tuberculosis to include various non-tuberculous mycobacteria (NTM), which can cause opportunistic infections, particularly in immunocompromised individuals. nih.gov 5-Chloropyrazinamide (5-Cl-PZA), a foundational compound in this series, has demonstrated in vitro activity against NTM species that are naturally resistant to the first-line anti-TB drug pyrazinamide (B1679903) (PZA), such as M. kansasii, M. smegmatis, M. fortuitum, and M. avium. nih.govnih.gov

In a study evaluating a series of 5-chloro-N-phenylpyrazine-2-carboxamides, several compounds showed activity against M. kansasii and two strains of M. avium. mdpi.comnih.gov For example, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide displayed an MIC of 12.5 µg/mL against these NTM strains. mdpi.comnih.gov

Furthermore, N-benzyl-5-chloropyrazine-2-carboxamides, another class of related derivatives, have also been investigated. Notably, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide were found to be active against M. kansasii, a species known for its innate resistance to PZA. nih.gov The use of fast-growing mycobacterial species like M. smegmatis and M. aurum in initial screenings is a common practice to expedite the discovery of potential antimycobacterial agents. nih.gov

Table 2: Antimycobacterial Activity of a Selected 5-Chloro-N-phenylpyrazine-2-carboxamide Derivative against NTM Strains

Compound M. kansasii MIC (µg/mL) M. avium MIC (µg/mL)
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide 12.5 12.5

Data sourced from studies on 5-chloro-N-phenylpyrazine-2-carboxamides. mdpi.comnih.gov

Screening against Drug-Resistant Mycobacterial Strains

A critical aspect of the development of new antitubercular drugs is their effectiveness against drug-resistant strains of M. tuberculosis. Derivatives of this compound have shown potential in this area. Specifically, 5-Cl-PZA has been reported to possess in vitro antimycobacterial activity against PZA-resistant strains of M. tuberculosis. nih.govnih.gov This is significant because the mechanism of action of 5-Cl-PZA derivatives, which involves the inhibition of the fatty acid synthase I (FAS I) system, is different from that of PZA. nih.gov

The rise of multidrug-resistant tuberculosis (MDR-TB) underscores the urgent need for new therapeutic agents. nih.gov The demonstrated activity of 5-chloro-N-phenylpyrazine-2-carboxamides against susceptible strains, combined with the inherent activity of the 5-Cl-PZA scaffold against PZA-resistant strains, suggests that this class of compounds could be a valuable starting point for the development of drugs to combat resistant tuberculosis. nih.gov

Antiviral Activity Assessment

While the antimycobacterial properties of this compound derivatives are well-documented, their potential as antiviral agents is an emerging area of investigation. Research into the antiviral activity of the broader pyrazine (B50134) class of compounds provides a basis for exploring the efficacy of these specific derivatives against both RNA and DNA viruses.

Efficacy against RNA Viruses (e.g., influenza A/H1N1, A/H3N2, coxsackie virus B4)

Direct studies on the antiviral activity of this compound derivatives against influenza and coxsackie viruses are limited. However, research on related pyrazine-containing structures offers promising leads. For instance, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent and broad-spectrum anti-influenza agents. nih.govacs.org One such derivative, designated A4, demonstrated robust activity against various influenza A and B viruses, including an oseltamivir-resistant H1N1 strain. nih.govacs.org The mechanism of action for this compound was found to be the inhibition of the viral nucleoprotein. nih.gov

In the context of enteroviruses, pyrazolopyridine derivatives have shown broad-spectrum antiviral activity against coxsackievirus B3 (CVB3). nih.gov These compounds were found to target the conserved viral 2C protein. nih.gov While these compounds are not direct derivatives of this compound, their efficacy highlights the potential of the broader pyrazine scaffold in the development of antiviral drugs targeting RNA viruses.

Efficacy against DNA Viruses (e.g., feline herpes virus)

Research into other heterocyclic compounds has identified potential candidates. For example, pyridazine (B1198779) derivatives have demonstrated antiviral activity against herpes simplex virus type-1 (HSV-1). researchgate.net Given that both FHV-1 and HSV-1 belong to the Herpesviridae family, this suggests that related heterocyclic structures could be a fruitful area for future investigation into novel anti-FHV-1 therapies. However, it is crucial to conduct specific in vitro and in vivo studies to determine the efficacy and safety of any new compound against FHV-1. nih.gov

Antibacterial Activity Spectrum

The antibacterial potential of this compound derivatives has been explored, with studies indicating activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the pyrazine and phenyl rings play a crucial role in determining the potency and spectrum of their antibacterial effects.

Evaluation against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Derivatives of the structurally related 3-chloropyrazine-2-carboxamide (B1267238) have shown notable activity against Gram-positive bacteria. Specifically, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated significant inhibitory effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 7.81 μM and against Staphylococcus epidermidis with an MIC of 15.62 μM. nih.govresearchgate.net This suggests that the chloropyrazine carboxamide scaffold is a promising framework for developing agents against staphylococcal infections.

While not direct derivatives of this compound, the activity of these positional isomers underscores the potential of this class of compounds. Further investigation into the 5-chloro substituted analogues is warranted to fully elucidate their efficacy against Gram-positive pathogens.

Evaluation against Gram-Negative Bacteria

Screening of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which are derivatives of the core structure, has been conducted against a panel of clinically important Gram-negative bacteria. However, these studies have generally reported a lack of significant antibacterial activity against these pathogens. researchgate.netnih.gov

In contrast, studies on other related heterocyclic structures, such as quinoxaline-based compounds, have shown promising results. For instance, certain quinoxaline (B1680401) derivatives have displayed good to moderate antibacterial activity against Escherichia coli, with MIC values ranging from 4 to 32 μg/mL. nih.gov While the core heterocyclic ring is different, these findings suggest that with appropriate structural modifications, related N-phenylamine derivatives could potentially be optimized to exhibit activity against Gram-negative bacteria. Further research is needed to explore the structural requirements for such activity within the this compound series.

Antifungal Activity Spectrum

The antifungal properties of this compound derivatives have been investigated against various fungal species, including opportunistic yeasts and dermatophytes. The results indicate a potential for these compounds to be developed into novel antifungal agents.

Evaluation against Candida Species

A series of 5-alkylamino-N-phenylpyrazine-2-carboxamides were evaluated for their in vitro activity against several fungal strains of clinical importance. The findings revealed sporadic antifungal activity against the Candida genus. researchgate.net This suggests that while the core structure has some potential, the nature of the substituent at the 5-position of the pyrazine ring is critical for potent anti-Candida activity.

Furthermore, positional isomers, specifically N-benzyl-3-chloropyrazine-2-carboxamides, have also been assessed for their antifungal properties. While many compounds in this series did not show significant activity, some activity against Candida albicans was observed, indicating that the general pyrazine carboxamide scaffold possesses a degree of antifungal potential that could be optimized. nih.govresearchgate.net

Evaluation against Dermatophytes (e.g., Trichophyton mentagrophytes)

Chlorinated N-phenylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antifungal activity against a range of fungal strains, including the dermatophyte Trichophyton mentagrophytes. mdpi.com Among the tested compounds, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as having the most significant effect, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. mdpi.com

It is important to note that the solubility of some of these compounds in the testing medium was low, which may have impacted the observed activity. mdpi.com Nevertheless, these findings highlight the potential of chlorinated N-phenylpyrazine-2-carboxamides as leads for the development of new treatments for dermatophytic infections.

Anticancer Activity Potential

The anticancer potential of pyrazine derivatives, in general, has garnered significant attention in medicinal chemistry. nih.govresearchgate.net These compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.

In the context of this compound derivatives, a study on a series of 5-chloro-N-phenylpyrazine-2-carboxamides evaluated their in vitro cytotoxicity. One of the compounds, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, was assessed and found to be non-toxic in two in vitro models: Chinese hamster ovary and renal cell adenocarcinoma cell lines. nih.govresearchgate.net Another derivative, 5-Heptylamino-N-phenylpyrazine-2-carboxamide, a substitution product of the 5-chloro parent compound, also showed a significant decrease in in vitro cytotoxicity in the HepG2 (human hepatocellular carcinoma) cell line, with an IC50 greater than 250 μM. researchgate.netnih.gov

While these specific studies focused more on cytotoxicity in the context of antimicrobial activity, the broader class of pyrimidine (B1678525) derivatives, which share structural similarities, has been investigated more extensively for anticancer properties. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of cyclin-dependent kinases (CDK) 6 and 9. sci-hub.se One compound from this series demonstrated the ability to inhibit cell proliferation by blocking the cell cycle and inducing apoptosis, and it significantly inhibited tumor growth in a xenograft mouse model with no obvious toxicity. sci-hub.se

These findings suggest that the 5-chloro-N-phenylamino scaffold, when incorporated into appropriate heterocyclic systems like pyrazine or pyrimidine, holds promise for the development of novel anticancer agents. However, more focused research is required to specifically evaluate the anticancer activity of this compound derivatives against a broader range of cancer cell lines and to elucidate their mechanisms of action.

Cytotoxic Effects on Cancer Cell Lines

A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides, which are closely related derivatives of this compound, were synthesized and evaluated for their cytotoxic effects. nih.gov The in vitro cytotoxicity of these compounds was assessed against the human hepatocellular carcinoma cell line, HepG2. nih.gov

The study revealed that the tested compounds exhibited significant hepatotoxicity, with IC50 values ranging from the low micromolar to tens of micromolar. nih.gov Notably, the presence of a hydroxyl group on the phenyl ring was found to decrease cytotoxicity. nih.gov For instance, compounds with hydroxyl substituents, especially when combined with other hydrophilic groups, showed reduced toxicity. nih.gov One of the most promising compounds, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, was identified as non-toxic in two in vitro models, including the Chinese hamster ovary and renal cell adenocarcinoma cell lines. nih.gov

The cytotoxic activity of these derivatives highlights the potential for this chemical scaffold in the development of new anticancer agents, although the toxicity profile needs to be carefully considered.

Table 1: Cytotoxic Effects of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives on HepG2 Cell Line

Compound IC50 (µM) on HepG2 Cells
5-chloro-N-(2-hydroxyphenyl)pyrazine-2-carboxamide >100
5-chloro-N-(3-hydroxyphenyl)pyrazine-2-carboxamide 48.7
5-chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide 75.2
5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide 41.3
4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid >100

Data sourced from Doležal et al. (2013). nih.gov

Evaluation as Kinase Inhibitors

While direct studies on this compound derivatives as kinase inhibitors are limited, research on structurally similar compounds provides valuable insights. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as potent dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9). nih.gov

Intensive structural modifications of this pyrimidine core led to the discovery of a compound with balanced potency against both CDK6 and CDK9, and good selectivity over CDK2. nih.gov This lead compound demonstrated the ability to suppress downstream signaling pathways, inhibit cell proliferation by blocking the cell cycle, and induce apoptosis. nih.gov In a xenograft mouse model, this compound significantly inhibited tumor growth without apparent toxicity, suggesting the therapeutic potential of dual CDK6/9 inhibitors in cancer treatment. nih.gov

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has also been identified as a source of potent inhibitors of Aurora A and Aurora B kinases. nih.gov The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, showed potent inhibition of both kinases with Ki values of 8.0 and 9.2 nM, respectively. nih.gov This compound is currently in phase I clinical trials for cancer patients. nih.gov

Table 2: Kinase Inhibitory Activity of a Structurally Related Pyrimidine Derivative

Kinase IC50 (nM)
CDK9/cyclin T1 24
CDK6/cyclin D3 3

Data for compound 66, a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative, sourced from a 2020 study. sci-hub.se

Photosynthesis-Inhibiting Activity Studies

The potential impact of N-phenylpyrazin-2-amine derivatives on photosynthesis has been an area of interest, particularly concerning their effects on key photosynthetic processes in plants and algae.

Inhibition of Photosynthetic Electron Transport in Chloroplasts (e.g., Spinacia oleracea L.)

Impact on Chlorophyll (B73375) Content in Algae (e.g., Chlorella vulgaris)

The herbicide atrazine (B1667683) is known to be highly toxic to the green alga Chlorella vulgaris, and its mechanism of action involves the inhibition of photosynthesis, which can be observed through a decrease in chlorophyll content. nih.gov Studies have shown that atrazine reduces the transcript abundances of genes related to photosystems I and II, leading to a decrease in chlorophyll. nih.gov While this demonstrates that chemical compounds can impact chlorophyll content in Chlorella vulgaris, specific research on the effects of this compound derivatives on the chlorophyll content of this alga is lacking in the reviewed literature. However, it has been noted that for some benzylidene derivatives, the presence of a heteroatom like sulfur or oxygen is favorable for antialgal activity, which includes the inhibition of chlorophyll production. researchgate.net

Miscellaneous Biological Activities (e.g., anti-inflammatory receptor inhibition)

The broader biological activities of pyrazine and related heterocyclic derivatives extend to potential anti-inflammatory effects. For example, various pyrazole (B372694) derivatives have been synthesized and shown to possess anti-inflammatory properties. nih.gov Some pyridazine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov These findings suggest that the pyrazine scaffold could be a starting point for the development of novel anti-inflammatory agents. However, specific studies detailing the anti-inflammatory receptor inhibition by this compound derivatives are not prevalent in the current scientific literature.

Structure Activity and Structure Property Relationships in 5 Chloro N Phenylpyrazin 2 Amine Analogues

Influence of Pyrazine (B50134) Ring Substitution on Biological Activity

Substitutions on the pyrazine ring have a profound impact on the biological activity of these compounds, influencing factors such as potency and selectivity.

The position of halogen atoms, particularly chlorine, on the pyrazine ring is a key determinant of the compound's reactivity and, by extension, its biological activity. For instance, in the context of 1,2,4-triazolo[4,3-a]pyrazines, halogenation at the 5-position has been a target for synthetic modifications. nih.gov However, reactions with amine nucleophiles on these 5-halogenated scaffolds have shown that substitution predominantly occurs at the 8-position, a phenomenon known as tele-substitution, which is distant from the halogen leaving group. nih.gov This regioselectivity can lead to a reduction in the antimalarial activity of the resulting compounds. nih.gov

In a study involving chloro-substituted pyrazin-2-amine ligands complexed with copper(I) bromide, various isomers such as 3-chloro, 5-chloro, and 6-chloro derivatives were synthesized. mdpi.com The coordination behavior of these ligands was influenced by the position of the chlorine atom. Ligands with chlorine at the 3-position, as well as di-substituted ligands, tended to coordinate in a monodentate fashion. mdpi.com In contrast, those with chlorine at the 5- and 6-positions preferred a bridging mode, leading to different polymeric structures. mdpi.com This demonstrates that the chlorine position affects the supramolecular assembly, which can in turn influence the biological availability and activity of the compound. mdpi.com

The steric and electronic properties of substituents on the pyrazine ring are fundamental to the structure-activity relationship (SAR). The electronic nature of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the pyrazine ring, which can be crucial for receptor binding or enzyme inhibition. rsc.orgmdpi.com For instance, the replacement of a phenyl group with a 2-pyridyl group, which decreases the electron density on the ring, has been shown to cause a loss of inhibitory activity against certain slow-growing pathogens. mdpi.com

Quantum-chemical calculations on N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences the substituent's properties. rsc.org Nitrogen atoms in the ortho position can significantly enhance electron-donation and weaken electron-withdrawal by induction. rsc.org The steric bulk of substituents can also play a role in determining how a molecule fits into a binding site, with larger groups potentially causing steric hindrance or, conversely, forming favorable van der Waals interactions. rsc.org In fused-ring pyrazine derivatives, the size of the pyrazine core has been shown to significantly tune the electron affinities of the compounds. nih.gov

Role of Phenyl Ring Substitution on Biological Activity

Substitutions on the N-phenyl ring of 5-chloro-N-phenylpyrazin-2-amine analogues provide another avenue for fine-tuning their biological activity.

The position and electronic nature of substituents on the phenyl ring are critical for the biological activity of N-phenylpyrazine derivatives. In a study of 5-chloro-N-phenylpyrazine-2-carboxamides, it was found that the phenyl part of the molecule could tolerate a wide variety of substituents while maintaining antimycobacterial activity. nih.gov However, the specific nature and position of these substituents can have a significant impact.

For example, research on other classes of compounds with N-phenyl moieties has provided insights into these effects. In new arylpiperazine derivatives, para-substitution on the phenyl ring with electron-withdrawing groups was found to strongly reduce the binding affinity for both 5-HT(1A) and D(2A) receptors. nih.gov Similarly, for fluorinated tranylcypromine (B92988) analogues, electron-withdrawing groups like -Cl and -F on the phenyl ring improved the efficiency of inhibition of monoamine oxidases (MAO). nih.gov Conversely, electron-donating groups such as -CH3 enhanced the inhibition of tyramine (B21549) oxidase. nih.gov

The following table presents data on the antimycobacterial activity of some 5-chloro-N-phenylpyrazine-2-carboxamide analogues with different substituents on the phenyl ring, highlighting the positional and electronic effects.

CompoundPhenyl Ring Substituent (R)MIC (µg/mL) against M. tuberculosis H37Rv
-H6.25
-2-F6.25
-3-F3.13
-4-F3.13
-2-Cl3.13
-3-Cl3.13
-4-Cl3.13
215-Cl-2-OH1.56
304-COOH-2-OH3.13

Data sourced from a study on 5-chloro-N-phenylpyrazine-2-carboxamides. nih.gov

The balance between hydrophilic and lipophilic properties, often quantified by the partition coefficient (log P), is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of 5-chloro-N-phenylpyrazine-2-amine analogues, the nature of the substituents on the phenyl ring significantly influences this balance.

Research on 5-chloro-N-phenylpyrazine-2-carboxamides has shown that the introduction of hydrophilic substituents, such as hydroxyl groups, can decrease in vitro cytotoxicity. nih.gov For example, compound 21, which has a 5-chloro-2-hydroxyphenyl substituent, not only showed potent antimycobacterial activity but also suggests a favorable cytotoxicity profile due to the hydrophilic hydroxyl group. nih.gov

Conversely, increased lipophilicity has been shown to have a positive impact on the anti-tuberculosis activity of some N-arylpiperazine derivatives. mdpi.com This suggests that a certain degree of lipophilicity is necessary for the compound to effectively cross the mycobacterial cell wall. However, excessive lipophilicity can lead to poor solubility and other undesirable pharmacokinetic properties.

The interplay between hydrophilic and lipophilic characteristics is complex. For instance, in a series of fluorinated tranylcypromine analogues, two compounds with similar pKa values but different lipophilicities exhibited different biological activities, highlighting the independent contribution of lipophilicity. nih.gov Therefore, achieving an optimal hydrophilic-lipophilic balance is a key consideration in the design of new this compound analogues with improved biological activity.

Impact of Specific Functional Groups (e.g., hydroxyl, trifluoromethyl, iodo)

The biological activity of this compound analogues can be significantly modulated by the introduction of various functional groups on the phenyl ring. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Hydroxyl Group: The introduction of a hydroxyl (-OH) group has been a key strategy in modifying the properties of related pyrazine carboxamides. Studies on 5-chloro-N-phenylpyrazine-2-carboxamides have shown that the presence of hydroxyl substituents can decrease in vitro cytotoxicity. nih.govresearchgate.net For instance, the compound 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid maintained good antimycobacterial activity while being rated as non-toxic in two different cell line models. nih.gov This suggests that the hydroxyl group, particularly when combined with other hydrophilic substituents, can improve the therapeutic index of these compounds. nih.gov The compound 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to be a potent inhibitor of several mycobacterial strains. nih.gov

Trifluoromethyl Group: The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, has been shown to enhance the biological activity of certain pyrazine derivatives. In a series of substituted N-phenylpyrazine-2-carboxamides, the compound 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis H₃₇Rv, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. sigmaaldrich.com This highlights the potential of the trifluoromethyl group to positively influence antimycobacterial efficacy.

Iodo Group: While the effects of chloro and bromo substituents have been explored in various positions on the phenyl ring of related pyrazine compounds, specific data on the impact of an iodo (-I) substituent on the biological activity of this compound analogues is not extensively detailed in the reviewed literature.

Functional GroupImpact on Activity/PropertiesExample CompoundSource
Hydroxyl (-OH)Decreased in vitro cytotoxicity, maintained antimycobacterial activity.4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid nih.gov
Trifluoromethyl (-CF₃)High activity against M. tuberculosis.5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide sigmaaldrich.com
Iodo (-I)Data not extensively available in reviewed literature.N/AN/A

Contribution of the Linker Moiety to Activity and Selectivity

Comparison of Amine vs. Carboxamide Linkers

The nature of the atom at position 5 of the pyrazine ring, adjacent to the N-phenylamine group, profoundly affects the antimycobacterial properties. A direct comparison between a chloro substituent and an amino group at this position reveals the essential role of the electronic and lipophilic character of this part of the molecule.

A study on a series of 5-amino-N-phenylpyrazine-2-carboxamides found that these compounds possessed no significant in vitro antimycobacterial activity against various strains, including M. tuberculosis H₃₇Rv. prolekare.cz This is in stark contrast to their 5-chloro counterparts, which exhibit potent antimycobacterial activity, with MIC values often in the range of 0.78–6.25 µg/mL. prolekare.cznih.gov The replacement of the chloro group with an amino group leads to a significant decrease in lipophilicity, which may hinder the molecule's ability to penetrate the mycobacterial cell wall. prolekare.cz This evidence strongly suggests that the carboxamide linker, in conjunction with a 5-chloro substituent on the pyrazine ring, is a superior combination for antimycobacterial activity compared to having a 5-amino group.

Compound SeriesAntimycobacterial Activity (M. tuberculosis H₃₇Rv)Key FindingSource
5-Chloro-N-phenylpyrazine-2-carboxamidesActive (MIC = 0.78–6.25 µg/mL)Chloro group at position 5 is favorable for activity. prolekare.cznih.gov
5-Amino-N-phenylpyrazine-2-carboxamidesInactive (MIC ≥ 100 µg/mL)Replacement of chloro with amino abolishes activity. prolekare.cz

Impact of Methylene (B1212753) Bridge Insertion (e.g., N-benzyl analogues)

The insertion of a methylene (-CH₂-) bridge between the amide nitrogen and the phenyl ring, creating N-benzyl analogues, has been shown to be detrimental to antimycobacterial activity. A comparative analysis indicates that the activity of N-phenyl-5-chloropyrazine-2-carboxamides is superior to that of N-benzyl-5-chloropyrazine-2-carboxamides. researchgate.net

While N-benzyl-5-chloropyrazine-2-carboxamides do show some activity, their MIC values are generally higher (12.5 to 25 µg/mL) compared to the anilide (N-phenyl) versions, many of which have MIC values at or below 3.13 µg/mL. researchgate.net The incorporation of the flexible -CH₂- bridge alters the molecule's conformation, likely disrupting the optimal orientation required for binding to its biological target. This finding underscores the importance of a more rigid, direct connection between the pyrazine carboxamide and the phenyl ring for potent antimycobacterial efficacy.

Linker TypeRepresentative Compound StructureAntimycobacterial Activity (M. tuberculosis)Source
N-phenyl (Anilide)5-Chloro-N-phenyl pyrazine-2-carboxamideSuperior (Many compounds with MIC ≤ 3.13 µg/mL) researchgate.net
N-benzyl5-Chloro-N-benzyl pyrazine-2-carboxamideInferior (MIC = 12.5–25 µg/mL) researchgate.net

Computational Prediction of Structure-Activity and Structure-Property Relationships

Computational methods are invaluable tools for understanding the complex interplay between molecular structure and biological activity. Techniques such as hydrogen-bond analysis and the use of molecular descriptors help to rationalize observed activities and guide the design of new, more potent analogues.

Hydrogen-Bond Pattern Analysis

Hydrogen bonds play a crucial role in the molecular recognition and binding of drug molecules to their targets. In pyrazine derivatives, both intra- and intermolecular hydrogen bonds can dictate the compound's conformation and its interactions within a biological system.

Studies on related 2-amino-5-chloropyrazine (B1281452) complexes have demonstrated the critical role of the C2-amino group in forming distinct hydrogen bonding patterns. mdpi.com These patterns include Watson–Crick-like base pairing, where self-complementary N-H···N pyrazine dimers are formed, described by the R₂²(8) graph set notation. mdpi.com Similar intramolecular hydrogen bonds have been observed in other substituted aminopyrazine-2-carboxamides, typically forming between the amino group donor and the carboxamidic oxygen acceptor. nih.gov The ability to form these specific hydrogen-bonded networks is a key feature that can be analyzed computationally to predict binding modes and affinities. Quantum chemical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize and quantify the strength of these hydrogen bonds. nih.gov

Molecular Descriptors and Correlation with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. For pyrazine derivatives and other antimycobacterial agents, several classes of descriptors have been found to be important.

Lipophilicity: The calculated n-octanol/water partition coefficient (ClogP) is a frequently used descriptor. For pyrazinoic acid esters, ClogP was a key variable in a successful QSAR model, indicating the importance of lipophilicity for cell penetration. nih.gov

Topological Descriptors: Indices such as the Balaban index (J), which describes the topology or branching of a molecule, have been correlated with antimycobacterial activity. nih.gov

Thermodynamic and Electronic Descriptors: Properties like dipole moment, stretching-energy contribution, van der Waals surface area, and electronegativity have been identified as significant in QSAR models for pyrazine-related compounds. nih.govnih.gov These descriptors relate to the molecule's polarity, stability, size, and electronic nature, all of which influence drug-receptor interactions.

The development of robust QSAR models allows for the in silico screening of virtual compounds, helping to prioritize the synthesis of derivatives with the highest predicted activity. nih.govscirp.org

Future Research Trajectories and Therapeutic Potential of 5 Chloro N Phenylpyrazin 2 Amine Scaffolds

Exploration of Novel Derivatization Strategies

The core structure of 5-Chloro-N-phenylpyrazin-2-amine offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. Research is actively exploring various derivatization strategies to improve potency, selectivity, and pharmacokinetic profiles.

Key areas of derivatization include modifications at the 5-position of the pyrazine (B50134) ring, the phenyl group, and the amine linker. For instance, the chlorine atom at the 5-position can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Studies on related 5-chloropyrazine-2-carboxamides have shown that replacing the chlorine with different substituents can significantly impact their antimycobacterial activity. nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacologically active moieties is a promising approach. For example, creating hybrids with molecules known for their anticancer properties could lead to synergistic effects and novel mechanisms of action. nih.gov The exploration of different linkers between the pyrazine and phenyl rings can also influence the molecule's flexibility and binding affinity to biological targets. The synthesis of pyrrolopyrazine carboxamide derivatives has demonstrated that modifications to the linker and the incorporation of different electrophilic groups can lead to potent and selective inhibitors of key cellular targets like fibroblast growth factor receptors (FGFRs). nih.gov

Combinatorial Approaches with Existing Agents

To enhance therapeutic efficacy and combat drug resistance, the combination of this compound derivatives with existing therapeutic agents is a critical area of investigation. This strategy is particularly relevant in the treatment of complex diseases like cancer and tuberculosis.

In oncology, combining derivatives of this scaffold with established chemotherapeutic drugs could lead to synergistic effects, allowing for lower doses of each agent and potentially reducing toxicity. For instance, a study on the oral fluorouracil antitumor drug S-1, which contains a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, 5-chloro-2,4-dihydropyridine (CDHP), showed a synergistic antitumor effect when combined with 5-fluorouracil (B62378) (5-FU) in 5-FU-resistant gastric cancer cells. nih.gov This suggests that pyrimidine (B1678525) derivatives can enhance the efficacy of existing anticancer drugs. While not directly involving the this compound scaffold, this provides a strong rationale for exploring similar combinations. The combination of two antitumor agents, paclitaxel (B517696) and sorafenib, encapsulated in polymeric micelles has also demonstrated improved bioavailability and a synergistic effect in the treatment of ovarian cancer. nih.gov

In the context of infectious diseases, particularly tuberculosis, combination therapy is the standard of care. Pyrazinamide (B1679903), a structural analog of the core scaffold, is a key component of first-line anti-TB treatment regimens. mdpi.com Research into novel combinations involving pyrazinamide analogs is ongoing, with the goal of shortening treatment duration and improving outcomes against drug-resistant strains. mdpi.comrsc.org The demonstrated synergy of pyrazinamide with other anti-TB drugs highlights the potential for derivatives of this compound to be developed as part of new, more effective combination therapies. rsc.org

Investigation of Broader Pharmacological Applications

While initial research on this compound and its analogs has focused on their antimycobacterial and anticancer activities, there is a growing interest in exploring their potential in a wider range of therapeutic areas. The inherent chemical versatility of the pyrazine ring system suggests that its derivatives could interact with a variety of biological targets. mdpi.com

Neuroprotective Effects: Several studies have highlighted the neuroprotective potential of pyrazine derivatives. For instance, a derivative of tetramethylpyrazine, T-006, has shown neuroprotective and neurogenic effects in models of Parkinson's disease. rsc.org Similarly, ligustrazine, another pyrazine-containing compound, has been investigated for its neuroprotective properties. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel treatments for neurodegenerative disorders. nih.govresearchgate.net

Cardioprotective Effects: The potential of pyrazine derivatives to protect the cardiovascular system is another promising area of research. Tetramethylpyrazine has been shown to have cardioprotective effects, which are attributed to its antioxidant and anti-inflammatory properties. nih.gov This opens the door for investigating whether this compound derivatives could offer similar benefits in the context of cardiovascular diseases.

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazole (B372694) and pyrazoline derivatives, which share structural similarities with pyrazines, are well-documented. nih.govmdpi.comgoogle.com Given that inflammation is a key component of many chronic diseases, exploring the anti-inflammatory potential of the this compound scaffold is a logical next step.

The diverse pharmacological activities of pyrazine derivatives are summarized in the table below:

Pharmacological ActivityExample Compound/DerivativeResearch Finding
AnticancerPyrrolopyrazine carboxamide derivativesPotent and selective FGFR2/3 inhibitors that overcome mutant resistance. nih.gov
Antitubercular3-benzylaminopyrazine-2-carboxamidesShowed in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com
NeuroprotectiveTetramethylpyrazine derivative (T-006)Demonstrated neuroprotective and neurogenic effects in Parkinson's disease models. rsc.org
CardioprotectiveTetramethylpyrazineExhibits antioxidant and anti-inflammatory effects beneficial for cardiovascular health. nih.gov
Anti-inflammatoryPyrazole and pyrazoline derivativesShow significant anti-inflammatory effects in various models. nih.govmdpi.comgoogle.com

Development of Advanced Delivery Systems for Optimized Activity

The therapeutic efficacy of this compound derivatives can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve solubility, increase bioavailability, and enable targeted delivery to specific tissues or cells, thereby maximizing therapeutic effects while minimizing systemic toxicity.

Lipid-Based Nanoparticles: Lipid nanoparticles (LNPs) are a promising delivery vehicle for hydrophobic drugs. The formulation of pyrazinamide-loaded solid lipid nanoparticles has been shown to be a potential strategy for treating tuberculosis by potentially circumventing hepatic first-pass metabolism. nih.gov This approach could be adapted for this compound derivatives to improve their oral bioavailability and reduce potential liver toxicity. Nucleoside-lipid-based nanoparticles have also been successfully used to deliver phenazine (B1670421) derivatives, improving their solubility and intracellular delivery for cancer therapy. nih.gov

Polymeric Micelles: Polymeric micelles are another versatile platform for drug delivery, capable of encapsulating poorly soluble drugs and providing controlled release. These nanosystems can be engineered to target specific cells or tissues, further enhancing their therapeutic index. The use of polymeric micelles could be particularly beneficial for delivering anticancer derivatives of the this compound scaffold directly to tumor sites, thereby increasing their local concentration and efficacy. nih.gov

Computational-Driven Design for Enhanced Efficacy and Specificity

Computational modeling and in silico design have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved efficacy and specificity. These methods can predict the binding of ligands to their targets, identify key structure-activity relationships (SAR), and optimize pharmacokinetic properties.

Molecular Docking: Molecular docking studies can be used to predict the binding mode of this compound derivatives to their biological targets. For example, docking studies have been employed to investigate the interaction of pyrazinamide derivatives with mycobacterial enzymes. mdpi.com This information can guide the design of new derivatives with enhanced binding affinity and inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to correlate the chemical structure of a series of compounds with their biological activity. A computational study using QSAR and DFT-based molecular surface electrostatic potential has been conducted to understand the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids. researchgate.net Such models can be developed for this compound derivatives to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico Optimization: By combining molecular docking, QSAR, and other computational techniques, it is possible to perform in silico optimization of the this compound scaffold. This computational-driven approach can accelerate the discovery of new drug candidates with enhanced potency, selectivity, and a favorable safety profile. The discovery of pyrrolopyrazine carboxamide derivatives as potent FGFR2/3 inhibitors was guided by systematic exploration of different chemical moieties. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.